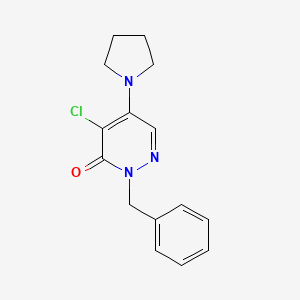
3-(4-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound belongs to the family of oxadiazoles, which are heterocyclic compounds that contain an oxygen and two nitrogen atoms in a five-membered ring structure.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. It has also been investigated for its potential as an anti-inflammatory and antibacterial agent.
In agriculture, 3-(4-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole has been studied for its ability to control plant diseases caused by fungi and bacteria. It has been shown to inhibit the growth of various plant pathogens, making it a potential candidate for the development of new agrochemicals.
In material science, this compound has been studied for its potential as a building block for the synthesis of new materials with unique properties. It has been reported to exhibit good thermal stability and fluorescence properties, making it a potential candidate for the development of new materials for optoelectronic applications.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various cellular processes. In cancer cells, this compound has been shown to induce apoptosis through the activation of caspase enzymes, which are responsible for the breakdown of cellular components. It has also been reported to inhibit the activity of various enzymes involved in cell proliferation and survival.
In plant pathogens, 3-(4-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole has been shown to disrupt the cell membrane and inhibit the synthesis of important cellular components, leading to the death of the pathogen.
Biochemical and Physiological Effects:
Studies have reported various biochemical and physiological effects of 3-(4-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole. In cancer cells, this compound has been shown to induce DNA damage and inhibit the activity of various enzymes involved in cell proliferation and survival. In plant pathogens, it has been reported to disrupt the cell membrane and inhibit the synthesis of important cellular components, leading to the death of the pathogen.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole is its high potency and selectivity towards cancer cells and plant pathogens. This makes it a potential candidate for the development of new anticancer and agrochemical agents. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain lab experiments.
Orientations Futures
There are several future directions for the study of 3-(4-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole. In medicine, further studies are needed to fully understand the mechanism of action and potential side effects of this compound in humans. In agriculture, more research is needed to determine the efficacy and safety of using this compound as an agrochemical agent. In material science, there is potential for the development of new materials with unique properties using 3-(4-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole as a building block. Overall, the study of this compound has the potential to lead to the development of new drugs, agrochemicals, and materials with important applications in various fields.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzohydrazide and 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. This synthesis method has been reported in various scientific literature, and it provides a high yield of the product with good purity.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2O/c15-9-3-1-8(2-4-9)13-18-14(20-19-13)11-7-10(16)5-6-12(11)17/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMDREZQWXCYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=C(C=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B5765700.png)


![6-(2-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5765730.png)


![3-(3,4-dimethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5765745.png)

![6-hydroxy-5,7-dimethylspiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indol]-2'(1'H)-one](/img/structure/B5765751.png)

![N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-2H-tetrazol-5-amine](/img/structure/B5765764.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-phenylacetamide](/img/structure/B5765788.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5765801.png)
